1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that falls into the category of heterocyclic aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves a multistep process. The starting material is usually 3-methylpyrido[1,2-a]benzimidazole, which undergoes nucleophilic substitution with benzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step involves the addition of a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, to introduce the carbonitrile group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors that offer precise control over reaction conditions, enhanced safety, and increased efficiency. Catalytic processes and microwave-assisted synthesis are also employed to optimize yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions can be carried out on the aromatic ring using reagents such as chloromethyl methyl ether or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has a range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets:
DNA Binding: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: Acts as an inhibitor of specific enzymes such as topoisomerases, which are crucial for DNA replication and repair.
Signal Transduction: Interferes with cellular signaling pathways, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
When compared to similar compounds, 1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits unique properties:
Similar Compounds: Pyrido[1,2-a]benzimidazole derivatives, benzylamine derivatives, and other carbonitrile-containing heterocycles.
Uniqueness: The presence of the benzylamino group and the carbonitrile moiety imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
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Properties
IUPAC Name |
1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-14-11-19(22-13-15-7-3-2-4-8-15)24-18-10-6-5-9-17(18)23-20(24)16(14)12-21/h2-11,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWACMYKLAGVWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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